molecular formula C17H22N4O3S B12032954 3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-67-7

3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12032954
CAS No.: 478253-67-7
M. Wt: 362.4 g/mol
InChI Key: KKQPACSTVTYRPJ-VCHYOVAHSA-N
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Description

4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and methoxyphenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazole intermediate.

    Attachment of the Methoxyphenol Moiety: The final step involves the condensation of the triazole-cyclohexyl intermediate with a methoxyphenol derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can target the triazole ring or the methoxy groups, leading to various reduced derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfoxides

    Reduction: Reduced triazole derivatives, demethylated phenols

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s triazole ring is of interest due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

Medicine

Medicinally, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

Industrially, the compound can be used in the development of new polymers or as an additive in coatings and adhesives, providing enhanced properties such as increased durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their function. The phenolic groups can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL is unique due to the presence of two methoxy groups on the phenol ring. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its bioactivity and specificity.

Properties

CAS No.

478253-67-7

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4O3S/c1-23-13-8-11(9-14(24-2)15(13)22)10-18-21-16(19-20-17(21)25)12-6-4-3-5-7-12/h8-10,12,22H,3-7H2,1-2H3,(H,20,25)/b18-10+

InChI Key

KKQPACSTVTYRPJ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3CCCCC3

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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